N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide
CAS No.:
Cat. No.: VC14970100
Molecular Formula: C19H17ClN6O2S
Molecular Weight: 428.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN6O2S |
|---|---|
| Molecular Weight | 428.9 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)sulfanylethyl]-2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
| Standard InChI | InChI=1S/C19H17ClN6O2S/c1-12-23-19-22-10-15-16(26(19)24-12)6-8-25(18(15)28)11-17(27)21-7-9-29-14-4-2-13(20)3-5-14/h2-6,8,10H,7,9,11H2,1H3,(H,21,27) |
| Standard InChI Key | NQMTZXGLSXXMJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCCSC4=CC=C(C=C4)Cl |
Introduction
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-(2-methyl-6-oxopyrido[3,4-e] triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrido-triazole moiety and a chlorophenyl group, which contribute to its potential therapeutic applications.
Synthesis and Chemical Reactions
The synthesis of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-(2-methyl-6-oxopyrido[3,4-e] triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and characterize the final compound.
Biological Activities and Potential Applications
This compound is of interest due to its potential biological activities, particularly in the treatment of various diseases. Preliminary studies suggest that it may exhibit significant biological properties, including interactions with specific enzymes or receptors involved in disease processes. Further pharmacological studies are necessary to elucidate its exact mechanisms of action and therapeutic potential.
| Potential Application | Description |
|---|---|
| Therapeutic Agent | Potential use in treating diseases by inhibiting specific biological pathways |
| Biological Interactions | May interact with enzymes or receptors involved in disease processes |
Research Findings and Future Directions
Research indicates that compounds with similar structures often act as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. By inhibiting these kinases, N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-(2-methyl-6-oxopyrido[3,4-e] triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide may induce cell cycle arrest and apoptosis in cancer cells. Further investigation into its efficacy and safety profiles will be essential for advancing its application in clinical settings.
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